molecular formula C13H12N4O3 B12219101 ethyl 1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate

ethyl 1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate

Cat. No.: B12219101
M. Wt: 272.26 g/mol
InChI Key: CIUVTYSKCXHOIY-UHFFFAOYSA-N
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Description

Ethyl 1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a benzimidazole moiety at the 1-position, a hydroxyl group at the 5-position, and an ethyl ester at the 4-position. This structure combines the pharmacophoric features of benzimidazole (known for antimicrobial, antiviral, and anticancer properties) and pyrazole (a versatile scaffold in drug discovery).

Properties

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

ethyl 2-(1H-benzimidazol-2-yl)-3-oxo-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C13H12N4O3/c1-2-20-12(19)8-7-14-17(11(8)18)13-15-9-5-3-4-6-10(9)16-13/h3-7,14H,2H2,1H3,(H,15,16)

InChI Key

CIUVTYSKCXHOIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNN(C1=O)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Scientific Research Applications

Overview

The compound has shown promising results in inhibiting the growth of various cancer cell lines. Recent studies have highlighted its potential as an effective anticancer agent.

Case Studies

  • Study on Cell Lines : A study evaluated the cytotoxic effects of ethyl 1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate on MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The compound demonstrated an IC50 value of 3.79 µM against MCF7, indicating potent activity against this cell line .
  • Mechanism of Action : The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation, which was confirmed through flow cytometry and Western blot analysis .

Data Table: Anticancer Activity

Cell LineIC50 (µM)Mechanism
MCF73.79Apoptosis induction
SF-26812.50Cell cycle arrest
NCI-H46042.30Inhibition of growth

Overview

This compound exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Case Studies

  • Inhibition of Pro-inflammatory Cytokines : In vitro studies showed that the compound effectively suppressed the production of IL-1β and TNFα in activated macrophages, highlighting its potential as an anti-inflammatory agent .

Data Table: Anti-inflammatory Activity

CytokineInhibition (%)Concentration (µM)
IL-1β75%10
TNFα65%10

Overview

The antioxidant properties of this compound contribute to its therapeutic potential by protecting cells from oxidative stress.

Case Studies

  • DPPH Radical Scavenging Assay : The compound demonstrated significant radical scavenging activity with an IC50 value comparable to ascorbic acid, indicating its effectiveness in neutralizing free radicals .

Data Table: Antioxidant Activity

Assay TypeIC50 (µM)Reference Compound
DPPH Scavenging45Ascorbic Acid (40)

Mechanism of Action

The mechanism of action of ethyl 1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

To contextualize its properties and applications, this section compares the compound with structurally related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues with Aryl/Substituted Aryl Groups

Key analogues include ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates (e.g., 1a–d from ), where the 1-position is substituted with aryl groups (e.g., 4-chlorophenyl, naphthyl). The benzimidazole substituent in the target compound introduces a fused bicyclic system, enhancing π-π stacking and hydrogen-bonding capabilities compared to simpler aryl groups.

Compound 1-Substituent Molecular Weight (g/mol) Key Biological Activity Reference
Ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate (1a) 4-chlorophenyl 266.67 Inhibitor of Plasmodium falciparum DHODH
Ethyl 1-(naphthalen-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate (1b) Naphthyl 282.29 Moderate antiplasmodial activity
Target compound 1H-Benzimidazol-2-yl 301.30* Potential enhanced enzyme affinity due to H-bonding

*Calculated molecular weight based on formula C₁₃H₁₂N₄O₃.

Key Findings :

  • The fused benzimidazole system provides additional sites for hydrogen bonding (N–H and hydroxyl groups), which may improve target binding compared to monocyclic aryl substituents .
Analogues with Heterocyclic Substituents

Compounds like ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate () replace benzimidazole with benzothiazole.

Compound 1-Substituent Molecular Weight (g/mol) Key Features Reference
Ethyl 5-amino-1-(4-methylbenzothiazol-2-yl)-1H-pyrazole-4-carboxylate 4-methylbenzothiazol-2-yl 302.35 Sulfur atom enhances lipophilicity
Target compound 1H-Benzimidazol-2-yl 301.30 Nitrogen-rich, polar functional groups

Key Findings :

  • The benzothiazole analogue’s sulfur atom increases lipophilicity (ClogP ~2.1 vs.
  • The target compound’s hydroxyl group and benzimidazole N–H groups improve aqueous solubility, critical for oral bioavailability .

Biological Activity

Ethyl 1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapeutics. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and relevant research findings.

  • Molecular Formula : C₁₃H₁₂N₄O₃
  • Molecular Weight : 272.26 g/mol
  • CAS Number : 1006582-96-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer proliferation and inflammation. The compound has been shown to inhibit various kinases and enzymes that play critical roles in these processes.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant cytotoxic effects against multiple cancer cell lines.

Efficacy Against Cancer Cell Lines

Cell Line IC₅₀ (µM) Mechanism
MCF73.79Growth inhibition through apoptosis induction
SF-26812.50Cell cycle arrest and apoptosis
NCI-H46042.30Inhibition of proliferation

These values indicate that the compound is particularly potent against breast cancer cell lines (MCF7), suggesting a promising avenue for further research in breast cancer therapeutics .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. The compound demonstrates the ability to modulate inflammatory pathways, which can be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

One notable study highlighted the synthesis of pyrazole derivatives and their evaluation for anti-inflammatory activity. The results showed that certain derivatives significantly reduced pro-inflammatory cytokine levels in vitro, indicating a potential for therapeutic applications in inflammatory diseases .

Research Findings

A variety of studies have reported on the synthesis and biological evaluation of pyrazole derivatives, including this compound:

  • Antitumor Activity : Research indicates that compounds with similar structures have shown promising results against various cancer types, with some derivatives achieving IC₅₀ values as low as 0.01 µM against MCF7 cells .
  • Kinase Inhibition : The compound has been linked to the inhibition of specific kinases involved in tumor growth and metastasis, making it a candidate for targeted cancer therapies .
  • Cytotoxicity Studies : Detailed cytotoxicity assays have confirmed that this compound induces apoptosis in a dose-dependent manner across several cancer cell lines .

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